6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC14993104
Molecular Formula: C20H27NO3
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H27NO3 |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | 6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-3,4,8-trimethylchromen-2-one |
| Standard InChI | InChI=1S/C20H27NO3/c1-5-16-8-6-7-9-21(16)11-15-10-17-12(2)13(3)20(23)24-19(17)14(4)18(15)22/h10,16,22H,5-9,11H2,1-4H3 |
| Standard InChI Key | PVFHAIYAMFDFJK-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCCCN1CC2=CC3=C(C(=C2O)C)OC(=O)C(=C3C)C |
Introduction
6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of flavonoids, specifically a chromenone derivative. Its structure features a chromenone core with multiple substituents, including a hydroxyl group and an ethylpiperidine moiety. This unique structure contributes to its potential biological activities and applications in various fields, particularly in medicinal chemistry and drug development.
Synthesis Methods
The synthesis of 6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one typically involves several steps that require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to characterize the synthesized compound.
Biological Activities
Research indicates that this compound exhibits various biological activities, including antioxidant and anti-inflammatory effects. These activities make it a candidate for further pharmacological studies, particularly in the development of therapeutic agents.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one | Chromenone core with ethylpiperidine | Antioxidant, anti-inflammatory | Piperidine moiety enhances activity |
| Quercetin | Hydroxylated flavonoid | Strong antioxidant | No piperidine |
| Rutin | Glycoside of quercetin | Antioxidant | Different sugar moiety |
| Luteolin | Hydroxylated flavonoid | Anti-inflammatory | Different hydroxyl positions |
This comparison highlights the unique structural features and potential advantages of 6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one over other similar compounds in terms of biological activity and application potential.
Potential Applications
The compound has diverse applications, particularly in medicinal chemistry and drug development. Its potential therapeutic applications include targeting various pathogens and cancer cells, suggesting a broad potential for therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume